molecular formula C37H27F15NO5PS B12851310 N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide

N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B12851310
M. Wt: 913.6 g/mol
InChI Key: WWJNQVNOCXKAPC-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated, phosphorus-containing heterocyclic sulfonamide characterized by:

  • A pentacyclic core with fused dioxa and λ⁵-phospha rings.
  • Two 3,5-bis(trifluoromethyl)phenyl substituents at positions 10 and 14.
  • A trifluoromethanesulfonamide (-SO₂NHTf) group at position 12.

Its structural complexity arises from the combination of sterically bulky trifluoromethylphenyl groups, a rigid polycyclic framework, and a sulfonamide moiety.

Properties

Molecular Formula

C37H27F15NO5PS

Molecular Weight

913.6 g/mol

IUPAC Name

N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C37H27F15NO5PS/c38-33(39,40)21-9-19(10-22(15-21)34(41,42)43)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(20-11-23(35(44,45)46)16-24(12-20)36(47,48)49)32(30)58-59(54,57-31(27)29)53-60(55,56)37(50,51)52/h9-17,25H,1-8H2,(H,53,54)

InChI Key

WWJNQVNOCXKAPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C=C(C3=C2C4=C5CCCCC5=CC(=C4OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide involves multiple steps, including the formation of the core pentacyclic structure and the introduction of trifluoromethyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues fall into three categories:

Compound Class Key Features Example
Fluorinated sulfonamides Sulfonamide group + perfluoroalkyl/aryl substituents EtFOSA (N-ethyl perfluorooctane sulfonamide)
Phosphorus heterocycles Pentacyclic cores with P=O/S functionalities syn-6 (tribromo-diindenofluorene derivative)
Polyfluorinated aromatics Multiple trifluoromethylphenyl groups 3,5-bis(trifluoromethyl)benzene derivatives (e.g., in coordination chemistry)

Physicochemical Properties

Property Target Compound EtFOSA syn-6
Molecular Weight ~1,200 g/mol (estimated) 527.3 g/mol ~1,100 g/mol
Solubility Low in polar solvents; moderate in halogenated solvents Insoluble in water Moderate in DCM/THF
Thermal Stability High (decomposition >300°C inferred from CF₃ groups) Stable up to 200°C Moderate (decomposition ~250°C)
Hydrogen Bonding Strong via -SO₂NH- group Weak (no H-bond donors) None (brominated core)

Functional and Application Differences

  • Fluorinated Sulfonamides (e.g., EtFOSA): Primarily used as surfactants or agrochemicals due to their lipophilicity and chemical inertness . The target compound’s larger aromatic system and phosphorus heterocycle may enable applications in catalysis or materials science.
  • Phosphorus Heterocycles (e.g., syn-6): Often employed in optoelectronics or as ligands.
  • Polyfluorinated Aromatics: Typically used in high-performance polymers. The target compound’s fused-ring system offers greater rigidity, which could improve thermal stability in polymer matrices .

Research Findings and Challenges

Spectroscopic Characterization

  • Solid-state NMR (as in T-2 toxin studies ) would be critical for resolving hydrogen-bonding interactions between the sulfonamide group and adjacent oxygen atoms.
  • Compared to EtFOSA, the target compound’s ¹⁹F NMR spectrum would show distinct shifts due to the electronic effects of the phosphorus heterocycle .

Biological Activity

N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide is a complex organophosphorus compound characterized by its unique pentacyclic structure and multiple trifluoromethyl groups. This compound has garnered attention in various fields of chemical research due to its potential biological activities and applications.

The molecular formula of this compound is C37H25F15N2O5PC_{37}H_{25}F_{15}N_{2}O_{5}P. Its intricate structure includes:

  • Trifluoromethyl groups : Known for enhancing reactivity due to their electron-withdrawing nature.
  • Phosphapentacyclic framework : Contributes to its unique chemical behavior and potential interactions with biological molecules.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs have demonstrated significant antimicrobial activity. For instance:

  • A study on pyrazole derivatives showed that compounds containing trifluoromethyl groups exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .

Cytotoxicity and Anticancer Potential

The biological activity of organophosphorus compounds often extends to anticancer properties:

  • Compounds with similar phosphapentacyclic structures have been evaluated for cytotoxic effects on various cancer cell lines. The presence of trifluoromethyl groups may enhance the selectivity and potency of these compounds against cancer cells.

Enzyme Inhibition

The sulfonamide moiety in this compound suggests potential for enzyme inhibition:

  • Sulfonamides are known to inhibit certain enzymes by mimicking substrate structures or binding to active sites. This property could be explored further in drug design for conditions like bacterial infections or cancer treatment.

Case Studies

  • Antimicrobial Studies :
    • A series of derivatives were synthesized based on similar frameworks showing promising results against resistant bacterial strains.
    • The incorporation of trifluoromethyl groups was found to significantly enhance the antimicrobial efficacy .
  • Cytotoxicity Assays :
    • In vitro studies have indicated that compounds with similar structural features exhibit selective toxicity toward cancer cells while sparing normal cells.
    • The mechanism of action is hypothesized to involve disruption of cellular processes through interaction with specific biomolecules.

Data Tables

Property Value
Molecular FormulaC37H25F15N2O5PC_{37}H_{25}F_{15}N_{2}O_{5}P
CAS Number1261302-64-0
Antimicrobial MIC (against MRSA)≤ 0.25 µg/mL
Cytotoxicity (IC50)Varies by cell line; typically low nanomolar range

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